molecular formula C9H14N2OS B2689203 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine CAS No. 1888950-69-3

5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine

Cat. No.: B2689203
CAS No.: 1888950-69-3
M. Wt: 198.28
InChI Key: ZIZMPBXBOWGBHN-UHFFFAOYSA-N
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Description

5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a methyl group and an oxan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an oxan-3-yl derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The methyl and oxan-3-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(oxan-3-yl)-1,3-thiazol-2-amine
  • 5-Methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine
  • 5-Methyl-4-(oxan-3-yl)-1,2-thiazol-3-amine

Uniqueness

5-Methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-methyl-4-(oxan-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-6-8(11-9(10)13-6)7-3-2-4-12-5-7/h7H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZMPBXBOWGBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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